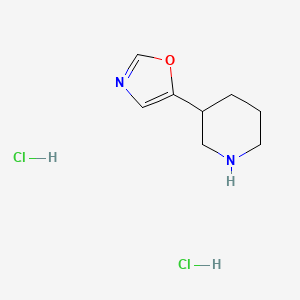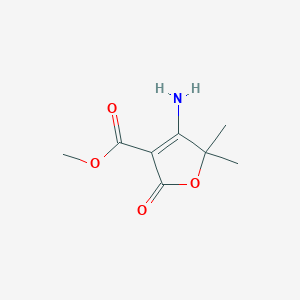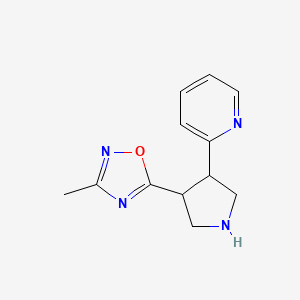![molecular formula C20H10O2 B1434565 Cyclopenta[fg]tetracene-1,2-dione CAS No. 1334510-66-5](/img/structure/B1434565.png)
Cyclopenta[fg]tetracene-1,2-dione
Vue d'ensemble
Description
Cyclopenta[fg]tetracene-1,2-dione is a chemical compound with the molecular formula C20H10O2 . It appears as a deep blue crystal .
Molecular Structure Analysis
The IUPAC name for Cyclopenta[fg]tetracene-1,2-dione is pentacyclo [10.7.1.03,8.09,20.013,18]icosa-1 (19),2,4,6,8,12 (20),13,15,17-nonaene-10,11-dione . The structure can be represented by the SMILES string: C1=CC=C2C (=C1)C=C3C=C4C=CC=CC4=C5C3=C2C (=O)C5=O .Physical And Chemical Properties Analysis
Cyclopenta[fg]tetracene-1,2-dione is a solid at 20 degrees Celsius . It appears as a dark red to dark purple to dark blue powder or crystal . The elemental analysis shows that it contains 83.00 to 87.00% carbon .Applications De Recherche Scientifique
Synthesis and Structure
Cyclopenta[fg]tetracene-1,2-dione and its derivatives have been a subject of study due to their unique structural properties. Kurata et al. (2005) synthesized an extended quinone derivative, noting its non-planar structure and high-electron affinity, enhanced by its antiaromatic character in certain states (Kurata et al., 2005). Similarly, Coyle et al. (2003) discussed the synthesis and crystal structure of a tetracyclic derivative formed from the condensation reaction of phenanthroline-dione with specific amines, resulting in a non-planar and chiral molecule (Coyle et al., 2003).
Electronic and Optical Properties
Several studies have explored the electronic and optical properties of cyclopenta[fg]tetracene-1,2-dione derivatives. Reiss et al. (2018) synthesized a tetrabromotetraazapentacene derivative, revealing its potential in electron mobility applications (Reiss et al., 2018). Pigot et al. (2019) designed and synthesized push-pull chromophores based on the naphthalene scaffold with 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, demonstrating potential for optoelectronic applications (Pigot et al., 2019).
Catalytic and Intercalation Applications
The use of cyclopenta[fg]tetracene-1,2-dione in catalysis and DNA intercalation has been investigated. Ellis et al. (2003) prepared macrocycle/intercalator adducts with cyclam and anthraquinones, finding significant effects on DNA intercalation (Ellis et al., 2003). Nifant’ev et al. (2019) studied potassium derivatives of heterocycle-annelated cyclopentadienes, noting their potential for practical applications in catalysis (Nifant’ev et al., 2019).
Additional Functional Applications
Cyclopenta[fg]tetracene-1,2-dione derivatives have been explored for various other functional applications. Matsuo et al. (2019) demonstrated luminescent properties in tetracene derivatives synthesized via a Knoevenagel condensation-reduction sequence (Matsuo et al., 2019). Robert et al. (2007) reported a straightforward synthesis of cyclopenta[b]pyridin-2,5-dione, highlighting its potential as a non-glycosidic cardiotonic agent (Robert et al., 2007).
Propriétés
IUPAC Name |
pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaene-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-19-17-14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)18(16(13)17)20(19)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSSMZWWOZPRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C(=O)C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta[fg]tetracene-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)
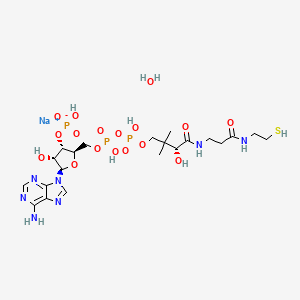
![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)
![N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434496.png)
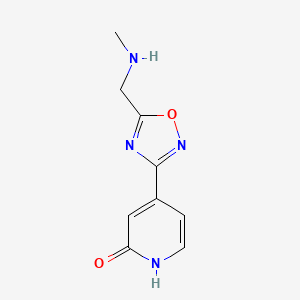
![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)
